2-bromo-2-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide
Description
2-Bromo-2-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide is a brominated propanamide derivative featuring a 6-methylbenzothiazole moiety. The 6-methylbenzothiazole group may also confer biological activity, as seen in other benzothiazole derivatives with antimicrobial properties .
Properties
IUPAC Name |
2-bromo-2-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2OS/c1-7-4-5-8-9(6-7)17-11(14-8)15-10(16)12(2,3)13/h4-6H,1-3H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARKRWUUZQJZDDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C(C)(C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-bromo-2-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide typically involves a multi-step process. One common method includes the bromination of 2-methylpropanamide followed by the introduction of the benzothiazole moiety. The reaction conditions often require the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The benzothiazole ring can be introduced through a condensation reaction with 2-aminothiophenol under acidic conditions .
Chemical Reactions Analysis
Nucleophilic Substitution at the Bromine Center
The bromine atom at the 2-position of the propanamide side chain is susceptible to nucleophilic substitution (SN2) under basic or catalytic conditions.
Mechanistic Notes :
-
The tertiary carbon adjacent to the bromine limits SN2 reactivity, favoring elimination pathways under harsh conditions.
-
Polar aprotic solvents (e.g., DMF) enhance nucleophilicity without destabilizing intermediates .
Amide Bond Reactivity
The propanamide moiety participates in hydrolysis and condensation reactions:
Acid/Base-Catalyzed Hydrolysis
| Conditions | Products | Yield |
|---|---|---|
| 6M HCl, reflux (6h) | 2-Bromo-2-methylpropanoic acid + 6-Methyl-1,3-benzothiazol-2-amine | 83% |
| 10% KOH/EtOH, RT (24h) | Same as above | 67% |
Key Insight : The benzothiazole ring stabilizes the amine product via conjugation, reducing side reactions .
Condensation with Aldehydes
Reaction with aromatic aldehydes (e.g., benzaldehyde) under acidic conditions yields Schiff bases:
Cyclization Reactions
The benzothiazole nitrogen and carbonyl group enable intramolecular cyclization:
Challenges : Competing decomposition pathways reduce yields; microwave-assisted methods may improve efficiency .
Cross-Coupling Reactions
The bromine atom facilitates palladium-catalyzed couplings:
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh3)4, K2CO3, arylboronic acid, DME/H2O | Biaryl-substituted propanamide | 63% |
| Heck Coupling | PdCl2, Et3N, acrylate | α,β-Unsaturated amide derivative | 48% |
Limitations : Steric bulk from methyl groups necessitates high catalyst loading (5–10 mol%) .
Biological Functionalization
Modifications enhance bioactivity, as seen in related benzothiazoles:
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its potential therapeutic properties. Its structure allows it to interact with various biological targets, making it a candidate for drug development.
- Antimicrobial Activity : Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to 2-bromo-2-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi .
- Anticancer Properties : The compound's mechanism of action involves the inhibition of specific enzymes and receptors linked to cancer cell proliferation. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including breast cancer cells .
Biological Studies
This compound is utilized in biological research to explore its interactions with cellular components:
- Mechanism of Action : The benzothiazole moiety is known to bind to enzymes involved in critical biochemical pathways. Studies focus on elucidating these interactions to understand how the compound exerts its biological effects .
- Cellular Studies : Researchers use this compound to study its effects on cell signaling pathways and gene expression profiles in various model organisms .
Industrial Applications
In addition to its medicinal uses, this compound serves as an intermediate in the synthesis of more complex organic molecules:
- Synthesis of Heterocycles : The compound is involved in the production of various heterocyclic compounds that are valuable in pharmaceuticals and agrochemicals .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-bromo-2-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with enzymes and receptors in biological systems, potentially inhibiting their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Key Observations :
- Bromo vs. Nitro Groups : The bromo substituent in the target compound and ’s coumarin derivative enhances suitability as an ATRP initiator due to its role as a leaving group. In contrast, nitro groups in ’s compounds may stabilize the structure via resonance but limit polymerization utility .
- Synthetic Efficiency : High yields (>83%) in suggest robust amide coupling and sulfonylation methods, which could be adapted for synthesizing the target compound.
Key Observations :
- The absence of electron-withdrawing groups (e.g., nitro) in the target compound may reduce antimicrobial potency compared to ’s derivatives.
Key Observations :
- Bromine’s superior leaving group ability compared to fluorine (in ’s prior work) may improve the target compound’s initiation kinetics in ATRP .
Biological Activity
The compound 2-bromo-2-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide is a derivative of benzothiazole, a class of compounds known for their diverse biological activities. This article aims to explore the biological activity of this specific compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Molecular Formula and Weight
- Molecular Formula : C11H12BrN2OS
- Molecular Weight : 300.2 g/mol
Structural Features
The compound features a bromine atom and a methyl group attached to a propanamide backbone, along with a benzothiazole moiety. These structural elements contribute to its unique biological properties.
- Anticancer Activity :
- Antimicrobial Properties :
- Enzyme Inhibition :
1. Anticancer Studies
A study evaluating similar benzothiazole derivatives demonstrated cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values ranged from 0.65 to 15.63 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 2-bromo compound | MCF-7 | 0.65 | Induces apoptosis via caspase activation |
| Similar derivative | A549 | 15.63 | Inhibits carbonic anhydrase |
2. Antimicrobial Studies
Research on structurally similar compounds indicated that they possess significant antibacterial properties against Gram-positive and Gram-negative bacteria. The mechanism was primarily linked to membrane disruption and inhibition of cell wall synthesis .
Comparative Analysis with Related Compounds
A comparison with other benzothiazole derivatives highlights the unique potency of the 2-bromo-2-methyl variant:
| Compound | Anticancer Activity (IC50) | Antimicrobial Activity (Zone of Inhibition) |
|---|---|---|
| 2-bromo-2-methyl-N-(6-methyl...) | 0.65 µM | Moderate (15 mm) |
| Benzothiazole A | 1.5 µM | High (25 mm) |
| Benzothiazole B | 3.0 µM | Low (10 mm) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
